methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
The compound “methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate” contains several functional groups including a triazole ring, an azetidine ring, a sulfonyl group, and a benzoate ester. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their stability and ability to participate in various chemical reactions . Azetidine is a four-membered ring containing three carbon atoms and one nitrogen atom. Sulfonyl groups are common in organic chemistry and often act as leaving groups in substitution reactions. Benzoate esters are derived from benzoic acid and are commonly used in organic synthesis.
Synthesis Analysis
The synthesis of compounds containing a triazole ring often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole . The synthesis of azetidine derivatives often involves the cyclization of β-amino esters or the reduction of aziridines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The triazole and azetidine rings would contribute to the rigidity of the molecule, while the sulfonyl and benzoate groups could participate in various intermolecular interactions .Chemical Reactions Analysis
Compounds containing a triazole ring can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, participate in nucleophilic substitutions, or undergo oxidation or reduction reactions . Azetidine derivatives can also undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents . The rigidity imparted by the triazole and azetidine rings could also influence its physical properties .Scientific Research Applications
Antibacterial and Antiproliferative Activities
Synthesis and Antibacterial Evaluation : A study on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, synthesized via click reaction, demonstrated appreciable efficacy against various bacterial strains. Compounds in this class showed significant antibacterial activity, highlighting their potential as antimicrobial agents (Yadav & Kaushik, 2022).
Antiproliferative Activity Against Cancer Cell Lines : Another study reported on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized via copper-catalyzed azide-alkyne cycloaddition. These compounds were found to inhibit cancer cell growth, with one compound exhibiting potent activity against MCF-7 human breast tumor cells. This suggests a potential application in cancer therapy (Stefely et al., 2010).
Synthetic Applications
Synthetic Modification for Antibacterial Activity : Chemical modification of sulfazecin, a β-lactam antibiotic, by altering substituents at specific positions on azetidinone derivatives was explored to improve antibacterial activity. This work illustrates the synthetic versatility of these compounds and their potential in developing new antibiotics (Sendai et al., 1985).
Enantiospecific Synthesis : Research into 4-alkoxyazetidin-2-ones through the thermolysis of N-unsubstituted azetidin-2-ones highlights the chemical properties and synthetic pathways utilized to create structurally complex molecules. This work contributes to our understanding of the synthetic potential of azetidinone derivatives (Bachi & Gross, 1983).
Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : A study presented a metal-free synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing an innovative approach to creating these compounds. This methodology offers a simpler and potentially more environmentally friendly alternative to traditional metal-catalyzed reactions (Das, Dey, & Pathak, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZEUMRXNIZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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